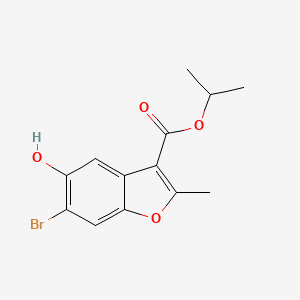

3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide, also known as MDMA, is a psychoactive drug that has been widely used for recreational purposes. However, it has also gained attention in scientific research due to its potential therapeutic effects.

Wissenschaftliche Forschungsanwendungen

Polymerization and Material Science

Controlled Radical Polymerization : 3-(1,3-Benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide demonstrates potential in controlled radical polymerization. A study by Mori, Sutoh, and Endo (2005) showed that homopolymers of acrylamide derivatives with amino acid moieties can be synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, yielding products with controlled molecular weight and low polydispersity (Mori, Sutoh, & Endo, 2005).

Polymer Complexes and Supramolecular Chemistry : This compound's derivatives have been used in the synthesis of polymer complexes. El-Sonbati et al. (2018) studied the synthesis and characterization of supramolecular copper(II) polymeric complexes of a biologically active monomer derived from a related sulfa drug, indicating its relevance in the creation of complex molecular structures (El-Sonbati, Diab, Morgan, & Balboula, 2018).

Chiral Stationary Phases in Chromatography : Tian et al. (2010) explored the use of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases in chromatography. This research demonstrates the compound's utility in enhancing the efficiency and specificity of chromatographic separations (Tian, Lu, Che, Shen, Jiang, & Shen, 2010).

Medicinal Chemistry and Drug Development

Histone Deacetylase Inhibitors : In the field of medicinal chemistry, derivatives of this compound have been investigated as inhibitors of histone deacetylases. Bressi et al. (2010) synthesized a series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides and found them to be potent inhibitors of human histone deacetylases, indicating potential applications in cancer therapy (Bressi, de Jong, Wu, Jennings, Brown, O’Connell, Tari, Skene, Vu, Navre, Cao, & Gangloff, 2010).

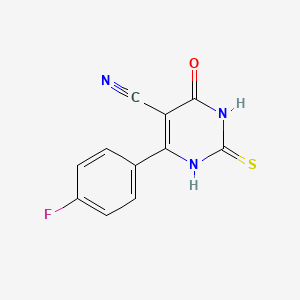

Cytotoxic Agents : Research into the cytotoxic properties of related compounds is also prevalent. Sa̧czewski et al. (2004) prepared acrylonitriles substituted with various rings and tested them for cytotoxic potency on human cancer cell lines. This research suggests potential applications of these compounds in developing new cancer treatments (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Chemical Synthesis and Catalysis

- Cross-Coupling Reactions : The derivatives of 3-(1,3-Benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide can be involved in various chemical synthesis processes. For instance, Miura et al. (1998) reported on oxidative cross-coupling reactions using palladium-copper catalyst systems, indicating the compound's relevance in advanced synthetic methodologies (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).

Eigenschaften

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-3-2-4-14(9-12)18-17(19)8-6-13-5-7-15-16(10-13)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOLSFBUVDGIGJ-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561470.png)

![3-{1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5561476.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)

![N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)

![4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5561497.png)

![5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5561502.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperazinone](/img/structure/B5561516.png)

![N-(2-oxo-2-{4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5561524.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)

![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)